molecular formula C12H10ClNO B8553790 3-Chloro-6-phenyl-2-pyridylmethanol

3-Chloro-6-phenyl-2-pyridylmethanol

Cat. No.: B8553790
M. Wt: 219.66 g/mol
InChI Key: XCNFZWPKEDGQFV-UHFFFAOYSA-N
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Description

3-Chloro-6-phenyl-2-pyridylmethanol is a pyridine derivative characterized by a chlorine atom at position 3, a phenyl group at position 6, and a hydroxymethyl (-CH2OH) group at position 2 of the pyridine ring. The chloro and phenyl substituents likely enhance lipophilicity and steric bulk, influencing reactivity and biological interactions .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

(3-chloro-6-phenylpyridin-2-yl)methanol

InChI

InChI=1S/C12H10ClNO/c13-10-6-7-11(14-12(10)8-15)9-4-2-1-3-5-9/h1-7,15H,8H2

InChI Key

XCNFZWPKEDGQFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)Cl)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-Chloro-6-phenyl-2-pyridylmethanol and related compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Applications
This compound* Not provided C12H10ClNO ~219.45 Cl (C3), Ph (C6), -CH2OH (C2) Synthetic intermediate (inferred)
[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol 1293161-21-3 C14H14ClNO2 ~271.72 Cl (C3), 1-phenylethoxy (C6), -CH2OH (C2) Research and synthetic intermediates
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol 1227563-88-3 C6H5ClFNO 161.56 Cl (C2), F (C6), -CH2OH (C3) Not specified
(2-Chloro-5-fluoropyridin-3-yl)methanol Not provided C6H5ClFNO ~161.56 Cl (C2), F (C5), -CH2OH (C3) Cataloged pyridine derivative

*Hypothetical molar mass calculated based on molecular formula.

Key Observations:

Substituent Effects on Reactivity: The phenyl group in this compound increases steric bulk and lipophilicity compared to smaller substituents like fluoro or methoxy. This may reduce solubility in polar solvents but enhance binding to hydrophobic biological targets .

Positional Isomerism :

  • Chlorine at position 3 (target compound) versus position 2 () alters electronic distribution on the pyridine ring, affecting reactivity in cross-coupling reactions or hydrogen-bonding interactions.

Functional Group Diversity :

  • The 1-phenylethoxy group in adds an ether linkage, which may improve stability under acidic conditions compared to direct phenyl substitution .

Physicochemical Properties

  • Solubility: The phenyl group in this compound likely reduces aqueous solubility compared to fluoro-substituted analogs (e.g., ), which have higher polarity .
  • Thermal Stability : Pyridine derivatives with electron-withdrawing groups (e.g., chloro) typically exhibit higher melting points due to enhanced intermolecular interactions.

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